molecular formula C18H30O2 B11967494 1-(1-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol CAS No. 6966-68-3

1-(1-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol

Cat. No.: B11967494
CAS No.: 6966-68-3
M. Wt: 278.4 g/mol
InChI Key: CBBUQJJELRASKJ-UHFFFAOYSA-N
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Description

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is a chemical compound with the molecular formula C18H30O2 and a molecular weight of 278.439 g/mol . This compound is known for its unique structure, which includes two cyclohexene rings each substituted with three methyl groups and a hydroxyl group. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-ol with appropriate reagents under controlled conditions. One common method involves the use of a base to deprotonate the hydroxyl group, followed by a coupling reaction to form the bis-compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alkanes or other reduced forms .

Scientific Research Applications

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene rings can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-BIS-(3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL) is unique due to its dual cyclohexene structure with multiple methyl and hydroxyl substitutions, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

CAS No.

6966-68-3

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(1-hydroxy-3,5,5-trimethylcyclohex-2-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C18H30O2/c1-13-7-15(3,4)11-17(19,9-13)18(20)10-14(2)8-16(5,6)12-18/h9-10,19-20H,7-8,11-12H2,1-6H3

InChI Key

CBBUQJJELRASKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)(C2(CC(CC(=C2)C)(C)C)O)O

Origin of Product

United States

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